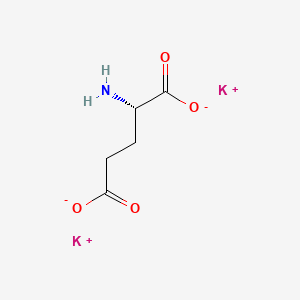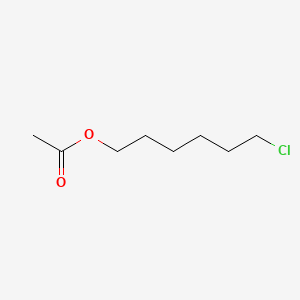
Ethyl 3-(2-oxocyclohexyl)propanoate
Vue d'ensemble
Description
Ethyl 3-(2-oxocyclohexyl)propanoate is a chemical compound with the linear formula C11H18O3 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals . The exact mass of the compound is unknown.
Molecular Structure Analysis
The molecular structure of Ethyl 3-(2-oxocyclohexyl)propanoate consists of an ester functional group attached to a cyclohexane ring . The ester is derived from a carboxylic acid and an alcohol .Physical And Chemical Properties Analysis
Ethyl 3-(2-oxocyclohexyl)propanoate has a molecular weight of 198.264 g/mol . It is soluble in DCM, Ethyl Acetate, and Methanol . Its density is 1.0350 g/cm3 . The boiling point is 140-143 °C at a pressure of 12 Torr .Applications De Recherche Scientifique
Synthesis Precursor
Ethyl 3-(2,4-dioxocyclohexyl)propanoate serves as a novel precursor in the synthesis of N-substituted 4,4a,5,6-tetrahydroquinoline-2,7(1H,3H)-diones. This process involves conventional protection, selective amidation, and deprotective-cyclization approaches. Additionally, a method for selective dehydrogenative aromatization of these diones has been developed to afford N-substituted 3,4-dihydro-7-hydroxyquinolin-2(1H)-ones and N-substituted 7-hydroxyquinolin-2(1H)-ones under mild conditions (Thakur, Sharma, & Das, 2015).
Polymorphism Study
A study on polymorphic forms of a related compound, ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl} propanoate hydrochloride, provides insights into challenges in analytical and physical characterization techniques. Spectroscopic and diffractometric methods, including capillary powder X-ray diffraction and solid-state nuclear magnetic resonance, were applied to characterize subtle structural differences (Vogt et al., 2013).
Photochemical Reactions
In the realm of photochemistry, the ethyl 2-oxo-1-cyclohexanecarboxylate was studied for its reaction in different alcoholic solutions, leading to the formation of various ω-substituted esters. This study offers insights into the photochemical behavior of such compounds (Tokuda, Watanabe, & Itoh, 1978).
Stereoselective Bioreduction
A stereoselective bioreduction process using the short-chain dehydrogenase/reductase ChKRED12 was developed to produce enantiopure products from ethyl 3-oxo-3-(2-thienyl) propanoate. This process showcases the potential of chemo-enzymatic methods in producing high-value chiral intermediates (Ren et al., 2019).
Vinylogous Anomeric Effect
The vinylogous anomeric effect in 3-alkyl-2-chlorocyclohexanone oximes and oxime ethers, including ethyl derivatives, was investigated to understand their conformational behaviors and reactivity patterns (Denmark et al., 1990).
Safety And Hazards
Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product . It is recommended to avoid contact with skin and eyes, avoid ingestion and inhalation, and avoid dust formation . It is also advised to wear personal protective equipment and ensure adequate ventilation .
Propriétés
IUPAC Name |
ethyl 3-(2-oxocyclohexyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O3/c1-2-14-11(13)8-7-9-5-3-4-6-10(9)12/h9H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTKILJJDTJQCBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1CCCCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10312202 | |
| Record name | Ethyl 3-(2-oxocyclohexyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10312202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(2-oxocyclohexyl)propanoate | |
CAS RN |
4095-02-7 | |
| Record name | NSC251078 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=251078 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl 3-(2-oxocyclohexyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10312202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



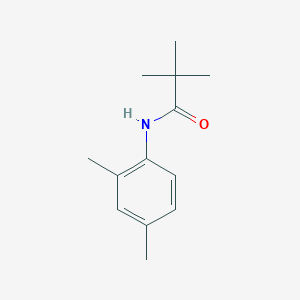
![Bis(1H-benzo[d]imidazol-2-ylthio)methane](/img/structure/B1596551.png)
![Propanedinitrile, [(5-bromo-2-thienyl)methylene]-](/img/structure/B1596552.png)

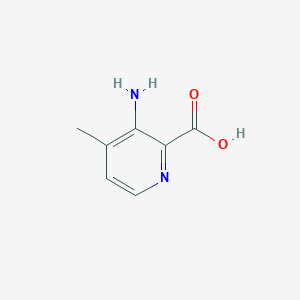

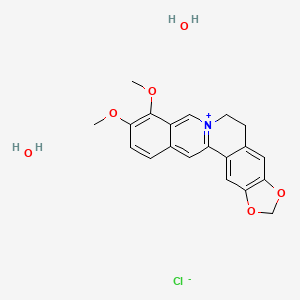
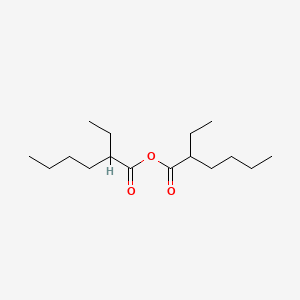

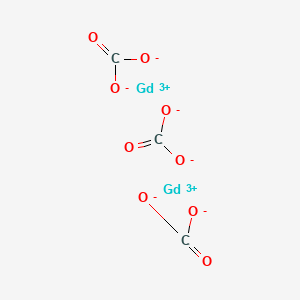
![2-[(1-Hydroxy-4-sulfonaphthalen-2-yl)diazenyl]benzoic acid](/img/structure/B1596563.png)

